8-Hydroxy-pipat

説明

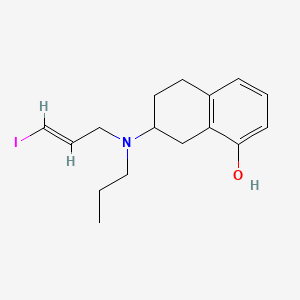

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

159651-91-9 |

|---|---|

分子式 |

C20H26INO5 |

分子量 |

487.3 g/mol |

IUPAC名 |

(Z)-but-2-enedioic acid;7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C16H22INO.C4H4O4/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15;5-3(6)1-2-4(7)8/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b8-3+;2-1- |

InChIキー |

IQRDHLSQXOATHD-HBRCEPSSSA-N |

SMILES |

CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O |

異性体SMILES |

CCCN(C/C=C/I)C1CCC2=C(C1)C=C(C=C2)O.C(=C\C(=O)O)\C(=O)O |

正規SMILES |

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 8 Hydroxy Pipat

Retrosynthetic Analysis and Identification of Key Precursor Molecules for 8-Hydroxy-pipat

A logical retrosynthetic analysis of this compound, chemically known as (R,S)-trans-8-Hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin, reveals a convergent synthetic strategy. The primary disconnection breaks the bond between the secondary amine and the tetralin core, identifying two key fragments: the 8-hydroxy-2-aminotetralin scaffold and the 3-iodo-2-propenyl side chain.

Further disconnection of the 8-hydroxy-2-aminotetralin fragment points to a precursor tetralone. The amino group can be introduced via reductive amination of a corresponding 8-methoxy-2-tetralone (B1364922). The methoxy (B1213986) group serves as a protected form of the final hydroxyl group, which can be deprotected in a later step. Therefore, a crucial precursor molecule is 8-methoxy-2-tetralone .

The second key fragment, the N-propyl-N-(3'-iodo-2'-propenyl)amine side chain, can be constructed from simpler starting materials. The propyl group can be introduced via alkylation of a primary amine, and the iodopropenyl group can be formed from an appropriate propargyl alcohol derivative.

This analysis highlights the following key precursor molecules:

8-methoxy-2-tetralone

n-Propylamine

Propargyl alcohol

Optimized Synthetic Routes for this compound and its Stereoisomers

The synthesis of this compound has been accomplished through various multi-step sequences, with a notable 10-step synthesis being reported for the racemic trans isomer. acs.org Optimized routes focus on improving yields, stereocontrol, and applicability to analog synthesis.

Multi-Step Reaction Sequences and Reaction Conditions

A common synthetic approach commences with the reductive amination of 8-methoxy-2-tetralone with n-propylamine. This is typically achieved using a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The resulting secondary amine is then subjected to N-alkylation with a 3-haloprop-1-yne, such as propargyl bromide, to introduce the alkyne functionality.

The subsequent steps involve the conversion of the terminal alkyne to the (E)-3-iodoalkene. This can be achieved through a hydrostannylation reaction using a trialkyltin hydride, followed by iododestannylation. acs.org Finally, demethylation of the methoxy group to the free phenol (B47542) is accomplished using a demethylating agent like boron tribromide (BBr₃) to yield this compound.

A chemoenzymatic approach has also been developed for the synthesis of the closely related compound, 8-OH-DPAT, which provides a valuable template for this compound synthesis. almacgroup.com This method utilizes a biocatalytic transamination of a prochiral β-tetralone to establish the stereochemistry at the C2 position. The resulting chiral amine can then be further functionalized. almacgroup.com

Table 1: Exemplary Multi-Step Synthesis of (R,S)-trans-8-OH-PIPAT

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 8-methoxy-2-tetralone, n-propylamine | NaBH₃CN, methanol (B129727) | 8-methoxy-2-(propylamino)tetralin |

| 2 | 8-methoxy-2-(propylamino)tetralin, propargyl bromide | K₂CO₃, acetone | 8-methoxy-2-(propargyl(propyl)amino)tetralin |

| 3 | 8-methoxy-2-(propargyl(propyl)amino)tetralin | Tributyltin hydride, AIBN | (E)-8-methoxy-2-(propyl(3-(tributylstannyl)allyl)amino)tetralin |

| 4 | (E)-8-methoxy-2-(propyl(3-(tributylstannyl)allyl)amino)tetralin | Iodine, dichloromethane | (E)-8-methoxy-2-((3-iodoallyl)(propyl)amino)tetralin |

| 5 | (E)-8-methoxy-2-((3-iodoallyl)(propyl)amino)tetralin | BBr₃, dichloromethane | (R,S)-trans-8-Hydroxy-pipat |

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of specific stereoisomers of this compound is crucial for understanding their distinct pharmacological profiles. Stereoselectivity can be introduced at the stage of the aminotetralin core synthesis. Asymmetric synthesis of the 2-aminotetralin moiety can be achieved through methods like enzymatic reductive amination of the corresponding tetralone. researchgate.net

Alternatively, racemic mixtures of this compound or its precursors can be separated using chiral resolution techniques. This can involve the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives, followed by separation through crystallization. ebi.ac.uk Chiral high-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful method for separating enantiomers. acs.org

For instance, in the synthesis of the enantiomers of 8-OH-DPAT, a biocatalytic transamination of 8-methoxy-2-tetralone using a transaminase enzyme provides access to both the (R)- and (S)-enantiomers of the corresponding aminotetraline with high enantiomeric excess. almacgroup.com This chiral intermediate can then be carried forward to the desired enantiomer of this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact. In the context of this compound synthesis, several strategies can be employed. The use of biocatalysis, such as the enzymatic reductive amination mentioned previously, offers a greener alternative to traditional chemical reductants and can often be performed in aqueous media under mild conditions. researchgate.netrsc.org

Furthermore, optimizing reaction conditions to minimize the use of hazardous solvents and reagents is a key aspect of green chemistry. news-medical.net This includes exploring solvent-free reactions or the use of more environmentally benign solvents. The development of continuous flow processes can also contribute to a greener synthesis by improving efficiency and reducing waste. vapourtec.com

Design and Synthesis of Novel Analogs and Derivatives of this compound

To explore the structure-activity relationships (SAR) of this compound and to develop new ligands with improved properties, numerous analogs and derivatives have been designed and synthesized.

Chemical Modification Strategies for Structure-Activity Relationship (SAR) Studies

Chemical modifications of the this compound structure have been systematically explored to understand the key structural features required for its biological activity. These modifications have targeted various parts of the molecule, including the tetralin ring, the amino group, and the N-substituents.

One common strategy involves the synthesis of analogs with substitutions at different positions of the aromatic ring of the tetralin core. For example, C8-substituted analogs of the related compound 8-OH-DPAT have been prepared via palladium-catalyzed reactions of the corresponding triflates. capes.gov.br This allows for the introduction of a variety of functional groups at this position to probe its influence on receptor binding and selectivity.

Modifications of the N-substituents have also been extensively investigated. The length and nature of the alkyl and propenyl chains have been varied to optimize interactions with the receptor binding pocket. The synthesis of these analogs often follows similar synthetic routes to that of this compound, with the appropriate modified precursors being used.

Incorporation of Isotopic Labels for Research Applications (e.g., Radioiodination, Tritiation)

The utility of this compound as a research tool, particularly in receptor binding and imaging studies, is significantly enhanced by the incorporation of isotopic labels. The primary methods involve radioiodination to produce high specific activity ligands for in vitro and in vivo studies and tritiation for receptor binding assays.

Radioiodination: The most common radioiodinated form is [¹²⁵I]8-OH-PIPAT. The synthesis of this radioligand is typically achieved through an oxidative iododestannylation reaction. nih.gov This method involves the preparation of a non-radioactive organotin precursor, specifically a tri-n-butyltin derivative of 8-OH-PIPAT.

The key steps of the radioiodination process are as follows:

Precursor Synthesis: A stable, non-radioactive tri-n-butyltin precursor is synthesized. This molecule is identical in structure to 8-OH-PIPAT, but with a tri-n-butyltin group at the position intended for iodination (the 3'-position of the propenyl group).

Radioiodination Reaction: The tin precursor is reacted with a source of radioactive iodine, such as sodium [¹²⁵I]iodide, in the presence of an oxidizing agent. nih.gov The oxidizing agent facilitates the cleavage of the carbon-tin bond and the subsequent electrophilic substitution with the radioiodine.

Purification: The resulting [¹²⁵I]8-OH-PIPAT is then purified, typically using High-Performance Liquid Chromatography (HPLC), to separate it from the unreacted precursor and other reaction byproducts.

This iododestannylation method is advantageous because it allows for the production of the radioligand with very high specific activity and purity, which is crucial for sensitive receptor binding assays and imaging techniques like SPECT. nih.govresearchgate.net The resulting [¹²⁵I]8-OH-PIPAT has been shown to bind with high affinity (Kd = 0.38 nM) to 5-HT1A receptors. nih.gov

Tritiation: While radioiodination is common for 8-OH-PIPAT, tritiation is another important labeling technique used for related receptor ligands. Tritium (B154650) ([³H]) labeling is often used to supplant ligands like [³H]-8-OH-DPAT for in vitro binding studies. nih.gov General methods for incorporating tritium into molecules with aromatic rings, such as the tetralin structure in 8-OH-PIPAT, include catalytic dehalogenation. researchgate.net

This process generally involves:

Precursor Synthesis: A halogenated (e.g., brominated or chlorinated) precursor of the target molecule is synthesized.

Catalytic Tritiation: The precursor is then subjected to catalytic reduction using tritium gas (T₂) in the presence of a metal catalyst, such as palladium (Pd). researchgate.net The catalyst facilitates the cleavage of the carbon-halogen bond and its replacement with a carbon-tritium bond.

Purification: The tritiated product is purified from the reaction mixture, often using chromatographic techniques.

These labeling strategies provide essential tools for neuroscientists to quantitatively study the distribution, density, and binding characteristics of receptors in the brain. nih.govcolab.ws

| Labeling Method | Isotope | Precursor | Key Reagents | Application |

| Radioiodination | ¹²⁵I | (R,S)-trans-8-Hydroxy-2-[N-n-propyl-N-(3'-tri-n-butylstannyl-2'-propenyl)amino]tetralin | Sodium [¹²⁵I]iodide, Oxidizing Agent | In vitro/in vivo receptor binding, Autoradiography, SPECT imaging |

| Tritiation | ³H | Halogenated 8-OH-PIPAT derivative | Tritium gas (T₂), Palladium (Pd) catalyst | In vitro receptor binding assays |

Purification and Isolation Protocols for Synthetic Intermediates and Final Product

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product's high purity (typically ≥98%) required for pharmacological research. A combination of chromatographic and extraction techniques is employed throughout the synthesis.

Flash Column Chromatography: This is a primary method for purifying crude products and intermediates. The choice of stationary and mobile phases is crucial for effective separation.

Stationary Phase: Silica (B1680970) gel 60 is commonly used. snmjournals.org

Mobile Phase (Eluent): The solvent system is selected based on the polarity of the compound being purified. A mixture of a non-polar solvent (e.g., n-hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used. A small amount of a basic modifier like triethylamine (B128534) is frequently added to the eluent to prevent the tailing of amine-containing compounds on the acidic silica gel. snmjournals.org An example of an eluent system used for a related compound is methanol/CH₂Cl₂/triethylamine (4:95:1). snmjournals.org

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, especially for the final product and radiolabeled versions, reverse-phase HPLC is the method of choice. It is used to ensure the product meets the stringent purity requirements for biological assays. snmjournals.org

Acid-Base Extraction: This classic technique is highly effective for separating basic compounds like 8-OH-PIPAT from neutral or acidic impurities. The protocol involves:

Dissolving the crude product mixture in an organic solvent (e.g., ethyl acetate). snmjournals.org

Washing the organic solution with an acidic aqueous solution (e.g., 1N HCl). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. snmjournals.org

Separating the aqueous layer and then neutralizing it with a base (e.g., NaOH followed by NaHCO₃) to deprotonate the product, causing it to precipitate or allowing it to be extracted back into a fresh organic solvent. snmjournals.org

The final organic layer is washed with water, dried over a drying agent like Na₂SO₄, and the solvent is removed in vacuo to yield the purified product. snmjournals.org

Recrystallization/Precipitation: This method is used to purify the final solid product, such as its oxalate (B1200264) salt. The crude solid is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol) and then allowed to cool slowly. google.com As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent. The pure crystals are then collected by filtration.

| Purification Technique | Principle | Typical Application | Key Parameters |

| Flash Column Chromatography | Adsorption chromatography | Purification of synthetic intermediates and crude final product | Stationary Phase: Silica gel; Mobile Phase: e.g., Methanol/CH₂Cl₂/triethylamine snmjournals.org |

| Acid-Base Extraction | Differential solubility based on pH | Separation of the basic final product from neutral/acidic impurities | Solvents: Ethyl acetate, 1N HCl; Base for neutralization: NaOH, NaHCO₃ snmjournals.org |

| HPLC | High-resolution separation | Final purification of non-labeled and radiolabeled product to ≥98% purity | Reverse-phase columns are common |

| Recrystallization | Differential solubility based on temperature | Purification of the final solid product (e.g., oxalate salt) | Solvent: Ethanol, DMSO |

Advanced Spectroscopic and Structural Elucidation of 8 Hydroxy Pipat

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass and elemental composition of a molecule. researchgate.net Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios to a very high degree of accuracy (typically to the third or fourth decimal place), which allows for the unambiguous determination of a compound's molecular formula. researchgate.net This is achieved by using advanced mass analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR). researchgate.net

For 8-Hydroxy-pipat, HRMS is employed to confirm its molecular formula, C₁₆H₂₅NO. nih.gov By comparing the experimentally measured accurate mass with the theoretically calculated mass, the elemental composition can be verified, providing definitive evidence for the compound's identity. This technique is sensitive enough to distinguish between isomers and other compounds with the same nominal mass but different elemental formulas. lcms.cz

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅NO | nih.gov |

| Molecular Weight ( g/mol ) | 247.38 | nih.gov |

| Monoisotopic Mass (Da) | 247.19361 | nih.gov (Computed) |

This table presents the fundamental molecular properties of this compound relevant to its analysis by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis and Tautomeric Forms

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of molecules in solution. wikipedia.orgrsc.org It provides information about the chemical environment of individual atoms (chemical shift), the connectivity between atoms (scalar coupling), and the spatial proximity of atoms (Nuclear Overhauser Effect, NOE). Both ¹H and ¹³C NMR are routinely used. aocs.org

For this compound, ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon framework. tandfonline.com Studies have reported detailed chemical shift assignments and coupling constants, which confirm the tetralin core structure and the substitution pattern. tandfonline.com Two-dimensional NMR techniques such as COSY, HMQC, and HMBC are used to establish the connectivity between different parts of the molecule. scielo.br

NMR is also the primary method to study conformational dynamics and potential tautomeric equilibria in solution. rsc.org For this compound, the flexibility of the di-n-propylamino group and the conformation of the non-aromatic ring can be analyzed. While significant ring-chain tautomerism is observed in related heterocyclic systems, rsc.org the primary form of this compound in solution is the phenolic tetralin structure.

| ¹H NMR (CD₃OD) | Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J Hz) | Assignment |

| 1.1 | t, J= 7.4 | 6H, 2xCH₃ | |

| 2.0 | m | 5H, 2xCH₂, H₃ₐ | |

| 2.5 | m | 1H, H₃ₑ | |

| 2.9 | m(q), J₁ₐₓ₋₁ₑ= -16.1, J₁ₐₓ₋₂ₐₓ= 11.2 | 1H, H₁ₐₓ | |

| 3.1 | m | 2H, H₄ | |

| 3.4 | m | 5H, 2xCH₂, H₁ₑ | |

| 3.9 | m | 1H, H₂ₐₓ | |

| ¹³C NMR (CDCl₃) of Methoxy (B1213986) Precursor | Chemical Shift (δ ppm) | Assignment | |

| 27.4-28.3 | 3C, C₁, C₃, C₄ | ||

| 39.3 | 1C, C₂ | ||

| 56.8 | 1C, O-CH₃ | ||

| 109.6 | 1C, C₇ | ||

| 122.5 | 2C, C₉, C₅ | ||

| 128.7 | 1C, C₆ | ||

| 137.7 | 1C, C₁₀ | ||

| 158.1 | 1C, C₈ |

This table presents assigned ¹H and ¹³C NMR spectral data for this compound and its methoxy precursor, respectively, based on published research findings. tandfonline.com Note: ¹³C data is for the 8-methoxy derivative, which is a common synthetic precursor.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. savemyexams.comwvu.edu Each type of bond and functional group absorbs IR radiation at a characteristic frequency, or wavenumber. mvpsvktcollege.ac.in

The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. The presence of a hydroxyl group (-OH) is confirmed by a broad absorption band in the high-frequency region. Aromatic C-H and C=C stretching vibrations indicate the presence of the benzene (B151609) ring. Aliphatic C-H stretching vibrations from the tetralin ring and the propyl groups are also prominent. The C-N stretching of the tertiary amine and the C-O stretching of the phenol (B47542) are found in the fingerprint region. uobabylon.edu.iq

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| O-H (Phenol) | Stretching, H-bonded | 3200 - 3600 (broad) |

| N-H (Amine Salt) | Stretching | 3300 - 3500 (if protonated) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-N (Amine) | Stretching | 1000 - 1250 |

| C-O (Phenol) | Stretching | 1200 - 1300 |

This table outlines the expected characteristic infrared absorption bands for the functional groups present in this compound based on established IR spectroscopy principles. savemyexams.comuobabylon.edu.iq

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mpg.deazolifesciences.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, an electron density map of the molecule can be generated, from which atomic positions, bond lengths, and bond angles are determined with high precision. azolifesciences.com

The solid-state structure of this compound hydrobromide has been determined by X-ray crystallography. These studies provide definitive confirmation of the molecular connectivity and the absolute configuration of its enantiomers. The crystal structure reveals the conformation of the tetralin ring system and the orientation of the dipropylamino and hydroxyl substituents in the crystalline state. This structural information is invaluable for computational modeling and understanding receptor interactions. oup.com

| Parameter | (R)-8-OH-DPAT | (S)-8-OH-DPAT |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| Use in Modeling | Initial model for simulations | Model obtained by inversion of (R)-enantiomer |

This table summarizes crystallographic information for the enantiomers of this compound, often used as a basis for further structural studies. oup.com Specific lattice parameters would be found in the primary crystallographic publications.

Circular Dichroism and Optical Rotatory Dispersion for Chiral Purity Assessment

This compound possesses a chiral center at the C2 position of the tetralin ring, meaning it exists as a pair of enantiomers: (R)-8-OH-DPAT and (S)-8-OH-DPAT. wikipedia.org Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study these chiral molecules. mgcub.ac.in CD measures the differential absorption of left and right circularly polarized light, while ORD measures the change in optical rotation with wavelength. mgcub.ac.innih.gov

These techniques are essential for assessing the enantiomeric purity of a sample of this compound. chromatographyonline.com Each enantiomer will produce a CD spectrum that is a mirror image of the other, resulting in characteristic positive or negative peaks (Cotton effects). researchgate.net By comparing the CD or ORD spectrum of a sample to that of a pure enantiomeric standard, the enantiomeric excess can be quantified. This is crucial as the different enantiomers can exhibit distinct biological activities. oup.com Chiral HPLC is another common method used alongside or in place of chiroptical spectroscopy for separating and quantifying enantiomers. chromatographyonline.comaocs.org

| Technique | Principle | Application to this compound |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. mgcub.ac.in | Determination of absolute configuration and enantiomeric purity by analyzing the sign and magnitude of Cotton effects. researchgate.net |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. mgcub.ac.in | Complements CD analysis for confirming absolute configuration and assessing chiral purity. researchgate.net |

This table describes the principles of CD and ORD and their application in the analysis of the chiral compound this compound.

Computational Chemistry and Molecular Modeling for Structural Prediction and Dynamics

Computational chemistry and molecular modeling provide powerful tools to investigate molecular structure, properties, and dynamics that may be difficult to study experimentally. unifap.brphysics.gov.az Techniques such as molecular mechanics, quantum mechanics (e.g., Density Functional Theory), and molecular dynamics simulations are used to predict low-energy conformations, calculate electronic properties like electrostatic potentials, and simulate molecular behavior over time. oup.comunifap.br

Molecular modeling studies have been performed on both the (R) and (S) enantiomers of this compound. oup.com These studies begin with the known crystal structure and use energy minimization calculations to find stable conformers in a simulated environment (e.g., in water). oup.com The calculations provide insights into key structural features, such as the torsion angles defining the orientation of the dipropylamino group. Furthermore, the molecular electrostatic potential can be mapped onto the molecule's surface, highlighting regions of positive and negative charge that are critical for intermolecular interactions. oup.com

| Parameter | (R)-8-OH-DPAT (Energy-Minimized) | (S)-8-OH-DPAT (Energy-Minimized) |

| Torsion Angle τ1 (°) | 305.5 | 54.5 |

| Torsion Angle θ (°) | 175 | 0 |

| Electrostatic Potential around -OH group (kcal/mol) | -21.4 to -23.4 | -21.4 to -23.4 |

| Electrostatic Potential around Nitrogen (kcal/mol) | +121.5 to +123.5 | +121.5 to +123.5 |

This table presents data from molecular modeling studies on the enantiomers of this compound, showing key conformational angles and calculated electrostatic potentials. oup.com

Molecular Mechanism of Action and Biochemical Interaction Profiling of 8 Hydroxy Pipat in Vitro/non Human Focus

Receptor Binding Affinity and Selectivity Studies (e.g., 5-HT1A, D3 Receptors)

8-Hydroxy-pipat is characterized by its activity at specific G protein-coupled receptors (GPCRs), most notably the serotonin (B10506) 5-HT1A receptor and the dopamine (B1211576) D3 receptor. medchemexpress.comtocris.com It is recognized as a selective 5-HT1A receptor agonist. medchemexpress.commedchemexpress.com Its interactions are not entirely exclusive, as its analogue, 8-OH-DPAT, also demonstrates moderate affinity for 5-HT7 receptors. rndsystems.com The related compound 7-Hydroxy-PIPAT shows high affinity and selectivity for the D3 receptor. tocris.com

Radioligand binding assays are a standard method to quantify the interaction between a ligand like this compound and its target receptors. nih.govoncodesign-services.com These experiments determine key parameters such as the equilibrium dissociation constant (Kd), which indicates the affinity of the ligand for the receptor, and the maximum receptor density (Bmax) in a given tissue. biocompare.comnih.gov

In saturation experiments, increasing concentrations of a radiolabeled ligand are incubated with receptor-containing preparations to determine Kd and Bmax. nih.govnih.gov For example, studies using the radiolabeled 5-HT1A agonist [3H]8-OH-DPAT on human platelet membranes showed specific and saturable binding with an average Kd of 43 nM and a Bmax of 1078 fmol/mg protein. nih.gov Similarly, quantitative autoradiography using [125I]S(-)5-OH-PIPAT in rat cerebellum, where D3 receptors are present, demonstrated high-affinity binding with a Kd of 0.1 nM and a low density (Bmax) of approximately 3 fmol/mg protein. colab.ws

Competition assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor. nih.gov For instance, a derivative of the related compound 8-OH-DPAT was found to be a modulator of the 5-HT1A receptor with a Ki of 53 nM. glpbio.com Studies on various dopamine D3 receptor ligands have reported Ki values ranging from the sub-nanomolar to the nanomolar range, highlighting the high affinity of these compounds for their target. nih.gov For example, the D3 receptor antagonist NGB 2904 displayed a Ki of 0.90 nM for D3 receptors, with over 150-fold selectivity over D2 receptors. nih.gov Another D3 ligand, BAK4-54, showed a very high affinity with a Ki of 0.12 nM. nih.gov

| Compound | Receptor | Assay Type | Parameter | Value | Source Tissue/System | Citation |

|---|---|---|---|---|---|---|

| [3H]8-OH-DPAT | 5-HT Transporter Site | Saturation | Kd | 43 nM | Human Platelet Membranes | nih.gov |

| [3H]8-OH-DPAT | 5-HT Transporter Site | Saturation | Bmax | 1078 fmol/mg protein | Human Platelet Membranes | nih.gov |

| [125I]S(-)5-OH-PIPAT | D3 Receptor | Saturation | Kd | 0.1 nM | Rat Cerebellum | colab.ws |

| [125I]S(-)5-OH-PIPAT | D3 Receptor | Saturation | Bmax | ~3 fmol/mg protein | Rat Cerebellum | colab.ws |

| 5-HT1A modulator 2 (8-OH-DPAT derivative) | 5-HT1A Receptor | Competition | Ki | 53 nM | - | glpbio.com |

| NGB 2904 | D3 Receptor | Competition | Ki | 0.90 nM | - | nih.gov |

| BAK4-54 | D3 Receptor | Competition | Ki | 0.12 nM | - | nih.gov |

Upon binding to a GPCR, an agonist like this compound induces a conformational change in the receptor. nih.gov This change facilitates the interaction with and activation of an associated G protein on the intracellular side of the membrane. nih.govwikipedia.org The activated G protein then initiates a cascade of intracellular signaling events. nih.govnih.gov

GPCRs, such as the 5-HT1A receptor, are typically composed of seven transmembrane helices. wikipedia.org Ligand binding triggers the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G protein's alpha subunit. wikipedia.org This leads to the dissociation of the Gα subunit from the βγ complex, both of which can then modulate the activity of downstream effector proteins. wikipedia.org

The 5-HT1A receptor is classically known to be negatively coupled to the enzyme adenylyl cyclase via an inhibitory G protein (Gi/o). jpp.krakow.pl This interaction leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP). jpp.krakow.plplos.org In contrast, D3 receptors can function as both presynaptic autoreceptors that inhibit dopamine release and as postsynaptic heteroreceptors on medium spiny neurons. biorxiv.org The specific signaling pathway activated can depend on various factors, including the cellular context and the presence of other interacting proteins. biorxiv.orgplos.org Studies using [125I]S(-)5-OH-PIPAT in rat cerebellum showed that the binding of this D3 agonist was sensitive to Gpp(NH)p, a non-hydrolyzable GTP analog, which is characteristic of agonist binding to a G-protein coupled state of the receptor. colab.ws

Radioligand Binding Assays: Saturation and Competition Analysis (e.g., Ki, Kd, Bmax Determination)

Enzymatic Modulation and Kinetic Analysis (e.g., Adenylyl Cyclase Stimulation, Enzyme Inhibition)

The interaction of this compound with its target receptors directly influences the activity of intracellular enzymes, a key step in its signal transduction mechanism.

As a 5-HT1A receptor agonist, this compound's primary enzymatic effect is the inhibition of adenylyl cyclase. jpp.krakow.pl The 5-HT1A receptor is coupled to inhibitory G proteins (Gi), which, when activated, decrease the catalytic activity of adenylyl cyclase. jpp.krakow.plnih.gov This reduces the conversion of ATP to cAMP. plos.org This inhibitory response is a functional hallmark of 5-HT1A receptor activation and has been observed in membranes from the hippocampus of both rats and guinea pigs. nih.gov

Conversely, some receptor systems can be positively coupled to adenylyl cyclase, leading to its stimulation. While this compound is primarily associated with inhibition via 5-HT1A, the broader family of serotonin receptors includes types that stimulate adenylyl cyclase activity. nih.gov However, the direct action of this compound is characterized by its inhibitory profile on this enzyme.

The inhibition of adenylyl cyclase by Gi-coupled receptors is a form of non-competitive inhibition with respect to the enzyme's substrate, ATP. plos.org The inhibitory signal is transduced from the receptor to the enzyme via the G protein, rather than the ligand directly competing with ATP at the enzyme's active site. plos.org The activated Gαi subunit interacts with an allosteric site on adenylyl cyclase, altering its conformation and reducing its catalytic efficiency. plos.orgscbt.com

In functional assays, the effect of an agonist like this compound can be quantified by its ability to inhibit forskolin-stimulated adenylyl cyclase activity. nih.gov Forskolin directly activates most isoforms of adenylyl cyclase, and the reduction of this stimulated activity in the presence of the agonist provides a measure of the receptor-mediated inhibition. nih.gov The potency of this inhibition can be determined and is often used to characterize the functional activity of 5-HT1A agonists. nih.gov

Enzyme Activation and Inhibition Profiling

Cellular Pathway Perturbation in Non-Human Model Systems (e.g., Mast Cell Degranulation in Guinea Pig Intestine)

The molecular interactions of this compound translate into observable cellular responses in non-human model systems. A significant example is its effect on enteric mast cells in the guinea pig intestine. nih.govnih.gov

Research has shown that enteric mast cells in both guinea pig and human intestinal preparations express 5-HT1A receptors. nih.govresearchgate.net Activation of these receptors by this compound, acting as a selective 5-HT1A agonist, triggers the degranulation of these mast cells, leading to the release of histamine (B1213489) and other preformed mediators. medchemexpress.comnih.govresearchgate.net This effect mimics the action of serotonin (5-HT) itself. physiology.orgphysiology.org

The specificity of this action has been confirmed in pharmacological studies. The histamine release evoked by this compound in guinea pig intestinal preparations was suppressed by the selective 5-HT1A receptor antagonist, WAY-100135. nih.govnih.govphysiology.org Furthermore, mast cell-stabilizing agents like cromolyn (B99618) sodium and doxantrazole (B1210725) also suppressed the histamine release stimulated by this compound. nih.govresearchgate.net This provides strong evidence that the serotonergic degranulation of these immune cells is specifically mediated by the 5-HT1A receptor pathway. nih.govnih.gov In functional studies on isolated guinea pig ileum, the related compound 8-OH-DPAT has been shown to act as a potent partial agonist, causing relaxation of precontracted tissue, an effect associated with postjunctional 5-HT7 receptors in that specific preparation. nih.gov

Protein-Ligand Interaction Dynamics and Thermodynamics (e.g., Molecular Docking, Molecular Dynamics Simulations)

The interaction of this compound (8-OH-PIPAT) with its target receptors, primarily the serotonin 5-HT1A receptor, has been elucidated through computational methods such as molecular docking and molecular dynamics (MD) simulations. These techniques provide insights into the binding modes, interaction energies, and the dynamic behavior of the ligand-receptor complex at an atomic level.

Molecular docking studies are computational simulations that predict the preferred orientation of a ligand when bound to a receptor. apeejay.edu For ligands like 8-OH-PIPAT, these studies help in understanding the key amino acid residues within the binding pocket that are crucial for its affinity and selectivity. While specific docking studies for 8-OH-PIPAT are not extensively detailed in the provided results, related compounds like 7-OH-PIPAT have been subjects of such investigations, often in the context of dopamine D2 and D3 receptors. plos.org These studies typically involve creating a three-dimensional model of the receptor and then computationally placing the ligand into the binding site to identify the most stable conformation based on scoring functions that estimate binding energy. apeejay.eduplos.org The interaction patterns often involve a combination of electrostatic interactions, hydrogen bonds, and van der Waals forces. apeejay.edu

Molecular dynamics (MD) simulations offer a more dynamic view of the protein-ligand interaction. nih.gov These simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational changes that occur upon ligand binding. nih.gov For instance, MD simulations can reveal how the binding of an agonist like 8-OH-PIPAT might induce conformational changes in the receptor, leading to its activation. These simulations can also be used to calculate the free energy of binding, which is a measure of the affinity of the ligand for the receptor. whiterose.ac.uk The thermodynamic parameters of binding, such as enthalpy (ΔH) and entropy (ΔS), can provide a deeper understanding of the driving forces behind the interaction. nih.gov A favorable binding event is characterized by a negative change in Gibbs free energy (ΔG). frontiersin.org Isothermal titration calorimetry (ITC) is a primary experimental technique used to directly measure the heat changes during binding and determine these thermodynamic parameters. nih.gov

The stability of the ligand-protein complex is a key aspect explored in these studies. For example, MD simulations can assess the root-mean-square deviation (RMSD) of the complex over time to understand its stability. nih.gov Furthermore, the analysis of hydrogen bond occupancy and other non-covalent interactions throughout the simulation can highlight the critical interactions that maintain the bound state. nih.gov

Table 1: Computational and Thermodynamic Investigation Techniques for Protein-Ligand Interactions

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| Molecular Docking | Predicts preferred binding orientation, identifies key interacting residues, and estimates binding energy. apeejay.eduresearchgate.net | Helps understand the structural basis of 8-OH-PIPAT's affinity and selectivity for its target receptors. |

| Molecular Dynamics (MD) Simulations | Models the dynamic behavior of the ligand-receptor complex, conformational changes, and calculates binding free energy. plos.orgnih.gov | Provides insights into the mechanism of receptor activation by 8-OH-PIPAT and the stability of the complex. |

| Isothermal Titration Calorimetry (ITC) | Directly measures thermodynamic parameters of binding (ΔG, ΔH, ΔS). nih.govfrontiersin.org | Quantifies the driving forces behind the binding of 8-OH-PIPAT to its target. |

Investigation of this compound as a Chemical Probe for Biological Systems

This compound has been developed and utilized as a chemical probe, particularly in its radiolabeled form, to investigate biological systems, with a primary focus on the 5-HT1A receptor. nih.govbiocrick.com Chemical probes are small molecules used to study and manipulate biological processes and are essential tools in chemical biology. welch1.orgeubopen.org

The radioiodinated version of 8-OH-PIPAT, specifically [¹²⁵I]-trans-8-OH-PIPAT, was synthesized to serve as a tracer with high specific activity for the in vitro and in vivo evaluation of 5-HT1A receptors. nih.gov This was intended to be an improvement over the commonly used [³H]-8-OH-DPAT. nih.gov Binding studies using rat hippocampal membrane homogenates demonstrated that [¹²⁵I]-8-OH-PIPAT binds to a single high-affinity site with a dissociation constant (Kd) of 0.38 nM and a maximum binding capacity (Bmax) of 310 fmol/mg of protein. nih.gov These characteristics, including high binding affinity and low nonspecific binding, make it an excellent probe for the characterization of 5-HT1A receptors. nih.gov

Competition binding experiments further validated the utility of 8-OH-PIPAT as a selective 5-HT1A receptor probe. nih.gov The rank order of potency for displacing [¹²⁵I]-8-OH-PIPAT was consistent with the known pharmacology of the 5-HT1A receptor. nih.gov In these studies, (R,S)-trans-8-OH-PIPAT showed higher potency than several other standard serotonergic ligands. nih.gov

Beyond its use in receptor binding assays, 8-OH-PIPAT has been employed as a pharmacological tool to probe the function of 5-HT1A receptors in physiological processes. For example, it has been used to investigate the role of 5-HT1A receptors in modulating histamine release from mast cells in guinea pig and human intestinal preparations. physiology.org In these experiments, 8-OH-PIPAT mimicked the action of serotonin (5-HT) in stimulating histamine release, an effect that was blocked by a selective 5-HT1A antagonist, confirming the involvement of this receptor subtype. physiology.org

Furthermore, in studies of synaptic transmission in mouse brain slices, 8-OH-PIPAT was used as a selective 5-HT1A receptor agonist to dissect its effects from those of the 5-HT7 receptor. nih.gov Its application helped to demonstrate that 5-HT1A receptor activation inhibits AMPA receptor-mediated excitatory postsynaptic currents, indicating a role in modulating glutamate (B1630785) release. nih.gov

Table 2: Binding Affinity of this compound and Related Compounds

| Compound | Binding Affinity (Ki, nM) | Receptor/System | Reference |

|---|---|---|---|

| (R,S)-trans-8-Hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin (trans-8-OH-PIPAT) | 0.92 | 5-HT1A Receptor (Rat Hippocampus) | nih.gov |

| [¹²⁵I]-8-OH-PIPAT (Kd) | 0.38 | 5-HT1A Receptor (Rat Hippocampus) | nih.gov |

Analytical Methodologies for 8 Hydroxy Pipat in Research Samples Non Clinical Focus

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are fundamental in the analysis of pharmaceutical and research compounds. While specific, validated methods for 8-Hydroxy-pipat are not detailed in the literature, commercial suppliers of the compound indicate the use of High-Performance Liquid Chromatography (HPLC) for purity assessment, often stating a purity of ≥98%. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

There are no specific, published, validated HPLC methods for the quantification of this compound in research samples. However, a study on the related compound, (R)-8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), utilized an HPLC-UV method for its determination in plasma and brain tissue, which could serve as a foundational reference. nih.gov The development and validation of a robust HPLC method for this compound would theoretically involve the systematic optimization of several parameters.

Method Development Parameters:

Column: A reversed-phase column, such as a C18 or C8, would likely be suitable for the separation of this relatively non-polar molecule.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed. The gradient or isocratic elution would be optimized to achieve a good peak shape and resolution from potential impurities or matrix components.

Detection: UV detection would be a primary choice, with the detection wavelength selected based on the UV absorbance maxima of the this compound molecule.

Flow Rate and Temperature: These would be adjusted to optimize separation efficiency and analysis time.

Validation Parameters: A comprehensive validation, following guidelines such as those from the International Council for Harmonisation (ICH), would be necessary to ensure the method is fit for its intended purpose. edqm.eu Key validation parameters would include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Without experimental data from dedicated studies on this compound, a representative data table for HPLC method validation cannot be generated.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

No published studies were found that utilize Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. For a compound of its molecular weight and polarity, derivatization would likely be necessary to increase its volatility for GC analysis. The phenolic hydroxyl group and the secondary amine could be targeted for derivatization, for example, through silylation.

Capillary Electrophoresis (CE) for Charge-Based Separation

There is no available research describing the use of Capillary Electrophoresis (CE) for the separation and analysis of this compound. In principle, as the molecule possesses a secondary amine that can be protonated, it would be amenable to separation by CE, particularly in acidic buffers. The optimization of buffer pH, concentration, and the use of additives would be required to achieve a successful separation.

Spectrophotometric and Fluorometric Quantification Assays

Direct spectrophotometric or fluorometric quantification assays specifically for this compound have not been reported in the scientific literature. The development of such an assay would depend on the intrinsic spectroscopic properties of the molecule. The presence of the substituted naphthalene (B1677914) ring system suggests that the compound absorbs UV light and may exhibit fluorescence, which could be exploited for quantification. However, without experimental data on its absorption and emission spectra, and potential interference from other compounds in a sample, no specific assay parameters can be provided.

Electrochemical Detection Methods and Biosensor Development

The literature search did not yield any studies on the electrochemical detection of this compound or the development of biosensors for this compound. The phenolic hydroxyl group on the molecule is electrochemically active and could potentially be oxidized at a suitable electrode surface. This could form the basis for an electrochemical detection method, for instance, coupled with HPLC. However, no such applications have been documented.

Sample Preparation Strategies for Complex Biological or Environmental Matrices (Non-Clinical Context)

There is a lack of published methods detailing the extraction and preparation of this compound from any complex biological or environmental samples. In a study investigating the biological effects of this compound, the compound was used to stimulate histamine (B1213489) release from intestinal mast cells, and the resulting histamine was quantified by ELISA (Enzyme-Linked Immunosorbent Assay). physiology.org This, however, is a measure of a downstream biological effect and not a sample preparation method for the compound itself.

For the analysis of related aminotetralin compounds in biological matrices like plasma or brain tissue, sample preparation typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the complex matrix before instrumental analysis. nih.gov Similar strategies would likely be applicable to this compound, but would require empirical development and validation.

Quality Control and Reference Standard Applications in Chemical Research

The reliability and reproducibility of non-clinical research involving the chemical compound this compound are fundamentally reliant on stringent quality control (QC) measures. A cornerstone of this quality assurance is the use of well-characterized reference standards. These standards are materials of high purity and known composition that serve as a benchmark for analytical measurements, ensuring the identity, purity, and concentration of the this compound used in experiments are accurate.

In the context of chemical research, a reference standard for this compound, such as this compound oxalate (B1200264), is employed for several critical applications. jneurosci.org It is essential for the validation of analytical methods, the calibration of analytical instruments, and the routine monitoring of the quality of working solutions. The availability of this compound oxalate as a commercial reference standard with a specified purity, often greater than 98%, facilitates these applications. jneurosci.orgbiocrick.com

Internal quality control (IQC) is a systematic approach to ensure that analytical results are fit for their intended purpose. nih.gov This involves a set of procedures undertaken by a laboratory for the continuous monitoring of operations and the results of measurements in order to decide whether results are reliable enough to be released. For research involving this compound, this would include the regular analysis of a control sample, which could be a solution of the this compound reference standard at a known concentration. The results of this analysis are often plotted on a control chart to track the performance of the analytical method over time and to identify any potential issues, such as instrument drift or reagent degradation. phytolab.com

The process of analytical method validation provides documented evidence that a method is suitable for its intended use. researchgate.net This is a critical step before a method can be used for the routine analysis of this compound in research samples. Key performance parameters that are evaluated during method validation include accuracy, precision, specificity, linearity, range, and robustness. researchgate.net The use of a certified reference standard is indispensable for assessing these parameters. For example, accuracy can be determined by analyzing a sample with a known concentration of the this compound reference standard and comparing the measured value to the true value.

While specific, detailed analytical methods for this compound in non-clinical research samples are not widely published in peer-reviewed literature, a potential High-Performance Liquid Chromatography (HPLC) method can be proposed based on the analysis of structurally similar compounds, such as 8-hydroxyquinoline (B1678124). sci-hub.se Such a method would likely involve reversed-phase chromatography, which is suitable for separating moderately polar compounds like this compound.

Below is a hypothetical data table outlining the parameters for a potential HPLC method for the analysis of this compound, which would require validation using a reference standard.

| Parameter | Specification | Purpose |

| HPLC System | Quaternary Pump, Autosampler, UV-Vis Detector | To perform the chromatographic separation and detection. |

| Column | C18, 4.6 x 150 mm, 5 µm | The stationary phase for the separation of this compound from potential impurities. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The solvent system to elute the compound from the column. A gradient elution may be required. |

| Flow Rate | 1.0 mL/min | To ensure consistent elution and run times. |

| Column Temp. | 30 °C | To maintain a stable retention time. |

| Detector | UV-Vis | To detect the compound as it elutes from the column. |

| Wavelength | 220 nm and 280 nm | The wavelengths at which this compound is expected to absorb UV light. |

| Injection Vol. | 10 µL | The volume of the sample introduced into the system. |

| Reference Std. | This compound oxalate (>98% purity) | For system suitability, calibration, and method validation. |

In addition to chromatographic methods, other analytical techniques could be employed for the characterization of this compound reference standards. These include Mass Spectrometry (MS) for the confirmation of molecular weight and structure, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for the identification of functional groups. biocrick.com

The synthesis of this compound for use as a reference standard requires careful purification and characterization to ensure its suitability. acs.org Impurities that may be present from the synthesis, such as starting materials or by-products, must be identified and quantified. The purity of the reference standard is a critical factor in the accuracy of any subsequent quantitative analysis.

Theoretical Applications and Research Utility of 8 Hydroxy Pipat

Role of 8-Hydroxy-pipat in Biochemical Pathway Elucidation (e.g., Metabolic Studies in Non-Human Systems)

The study of metabolic pathways in non-human systems is crucial for understanding both normal physiological processes and the development of diseases. Non-human primates (NHPs) are often used in this research due to their physiological and metabolic similarities to humans. nih.govemulatebio.com These models allow for the investigation of conditions like obesity, which can be induced through high-fat and high-sugar diets, leading to metabolic dysregulation. nih.gov

This compound has been utilized to probe specific biochemical pathways. For example, it has been instrumental in understanding the role of serotonin (B10506) in the gastrointestinal system. physiology.org Research has shown that this compound, a selective 5-HT1A receptor agonist, can stimulate the release of histamine (B1213489) from mast cells in the intestines of guinea pigs. physiology.orgmedchemexpress.commedchemexpress.com This finding helps to elucidate the serotonergic signaling pathways involved in the degranulation of these immune cells. medchemexpress.commedchemexpress.com The evoked histamine release can be suppressed by the 5-HT1A receptor antagonist WAY-100135, further confirming the specific pathway of action. physiology.orgnih.gov Such studies in animal models provide insight into how serotonin and its receptors contribute to gastrointestinal functions and may be involved in functional gastrointestinal disorders. physiology.orgmedchemexpress.com

Furthermore, global metabolic profiling in NHP models of maternal immune activation (MIA) has revealed significant alterations in lipid, amino acid, and nucleotide metabolism in offspring. nih.gov While not directly involving this compound, this type of research highlights the importance of using animal models to understand complex metabolic changes associated with neurodevelopmental disorders and the potential for targeted compounds to investigate these pathways.

Scaffold Development in Early-Stage Drug Discovery (In Silico and In Vitro Lead Optimization, without clinical claims)

In the early stages of drug discovery, the process of lead optimization is critical for refining promising compounds to improve their efficacy and safety profiles. zeclinics.com This involves modifying a chemical "scaffold" to enhance its pharmacological properties. scienceopen.com Computational, or in silico, methods are increasingly used to accelerate this process by predicting how changes to a molecule's structure will affect its activity. frontiersin.orgaaai.org

The 8-hydroxyquinoline (B1678124) scaffold, a related structure, is a common starting point in medicinal chemistry due to its ability to bind to various metalloenzymes. nih.gov Research into isosteres of this scaffold aims to develop new metal-binding groups with improved physicochemical properties for potential therapeutic applications. nih.gov Similarly, the aminotetralin backbone of this compound serves as a template for designing new compounds with tailored pharmacological profiles. ontosight.ai

The process of lead optimization involves several stages, from hit identification to preclinical development. dalriadatx.com It relies on a continuous cycle of designing, synthesizing, and testing new analogues to establish structure-activity relationships (SARs). ajrconline.org This process aims to improve target potency, metabolic stability, and other pharmacokinetic properties. zeclinics.comnih.gov For instance, in one study, modifications to an 8-hydroxynaphthyridine scaffold, exemplified by compound 1 , were explored to enhance its antileishmanial activity and metabolic stability. nih.gov

Table 1: Example of Scaffold Modification and its Effect on Potency

| Compound | Modification | pEC50 |

|---|---|---|

| 1 | 4-chlorophenyl group | 6.5 |

| 2 | Phenyl substitution on triazole | ~5.5 |

| 3 | Methylene substitution on triazole | ~5.5 |

| 4 | Truncated analogue | Inactive |

This table is based on data from a study on 8-hydroxynaphthyridine analogues for antileishmanial activity. nih.gov

Applications in Chemoenzymatic Synthesis and Biocatalysis

Use as a Pharmacological Tool for Investigating Receptor Function and Ligand Selectivity

This compound is a valuable pharmacological tool for studying receptor function and ligand selectivity, primarily due to its high affinity and selectivity for the 5-HT1A serotonin receptor. medchemexpress.commedchemexpress.comtocris.com As a selective agonist, it can be used to activate this specific receptor subtype, allowing researchers to investigate its downstream effects. physiology.org

For example, studies have used this compound to demonstrate the role of the 5-HT1A receptor in mediating the release of histamine from intestinal mast cells. physiology.orgnih.gov By comparing its effects to those of serotonin and observing the blocking action of selective antagonists like WAY-100135, researchers can confirm the involvement of the 5-HT1A receptor in this process. physiology.org The potency of this compound in stimulating histamine release was found to be equal to or greater than that of serotonin itself in both guinea pig and human tissue preparations. nih.gov

The selectivity of ligands like this compound is crucial for dissecting the roles of different receptor subtypes. The 5-HT receptor family is large and diverse, and many ligands exhibit affinity for multiple subtypes. tocris.com The development of highly selective compounds like this compound and the antagonist WAY 100635 has been essential for accurately identifying 5-HT1A receptor-mediated responses. tocris.com

The aminotetralin structure of this compound is also found in ligands for other receptors, such as the dopamine (B1211576) D3 receptor. This highlights the importance of the specific chemical substitutions on the scaffold in determining receptor selectivity.

Table 2: Receptor Binding Profile of Selected Compounds

| Compound | Primary Target | Ki (nM) | Other Targets (Ki, nM) |

|---|---|---|---|

| 5-HT1AR agonist 2 | 5-HT1A | 10.0 | SERT (2.8), D2 (23), 5-HT6 (192) |

| PUC-10 | 5-HT6 | 14.6 | - |

| L694247 | 5-HT1D | - (pIC50 = 10.03) | 5-HT1A (pIC50 = 8.64) |

| Pruvanserin | 5-HT2A | 0.35 (human) | - |

This table illustrates the varying selectivity of different ligands for serotonin receptor subtypes. medchemexpress.com

Development as a Radioligand for In Vitro and Ex Vivo Receptor Autoradiography in Animal Models

Radiolabeled versions of this compound are powerful tools for visualizing and quantifying receptor distribution in tissues. invivopharm.com Autoradiography, a technique that uses radiolabeled ligands to create an image of receptor binding sites, can be performed in vitro on tissue sections or ex vivo after administering the radioligand to a live animal. invivopharm.compsychogenics.com

The radioiodinated analogue, [125I]R(+)8-OH-PIPAT, has been used to label 5-HT1A receptors in rat brain homogenates and for in vitro autoradiography. nih.gov Studies have shown that the regional distribution of [125I]R(+)8-OH-PIPAT binding in the rat brain closely matches that of other 5-HT1A receptor radioligands. nih.gov However, as an agonist radioligand, its binding can be influenced by factors such as the presence of guanyl nucleotides, which is not observed with antagonist radioligands. nih.gov

Another tritiated ligand, [3H]8-hydroxy-N,N-dipropyl-2-aminotetralin ([3H]8-OH-DPAT), a structurally related compound, has been used extensively in autoradiographic studies to quantify 5-HT1A receptors in the rat brain. nih.gov These studies have revealed changes in receptor density in specific brain regions, such as the hippocampus and nucleus raphe dorsalis, following chronic treatment with antidepressant drugs. nih.gov

Ex vivo autoradiography has also been employed to study the distribution of other aminotetralin-based radiotracers. nih.gov For example, after administration of a radiolabeled compound to a rat, brain slices can be prepared and imaged to show the localization of the tracer in specific brain regions like the dorsal and ventral striata. nih.gov This technique provides valuable information about the in vivo target engagement of a compound. psychogenics.com

The development of selective radioligands for various receptors, including dopamine D3 receptors, has been a significant area of research. frontiersin.org For instance, [125I]-(R,S)-trans-7-OH-PIPAT has been used in radioligand binding assays and autoradiography studies of the D3 receptor. frontiersin.org These tools are essential for understanding the neuroanatomical distribution of receptors and how they are affected by disease or drug treatment. researchgate.netosti.gov

Table 3: Comparison of 5-HT1A Radioligand Binding in Rat Hippocampal Homogenates

| Radioligand | Type | Bmax (fmol/mg protein) |

|---|---|---|

| [125I]p-MPPI | Antagonist | 315 +/- 60 |

| [125I]R(+)8-OH-PIPAT | Agonist | 225 +/- 47 |

This table shows the difference in the number of binding sites labeled by an antagonist versus an agonist radioligand. nih.gov

Future Research Directions and Emerging Paradigms for 8 Hydroxy Pipat Studies

Exploration of Novel Synthetic Routes and Sustainable Production Methods

The original synthesis of 8-Hydroxy-pipat, while effective, represents a starting point. acs.org Future research should focus on developing more efficient, scalable, and environmentally sustainable synthetic strategies. Modern synthetic organic chemistry offers a plethora of tools that could be applied to streamline its production. iiserpune.ac.inscisoc.or.th

Key areas for exploration include:

Biocatalytic Approaches: The use of enzymes, such as flavin-dependent monooxygenases (FMOs), could offer a highly regioselective and sustainable method for introducing the critical hydroxyl group onto the tetralin core. nih.gov This approach avoids harsh chemical oxidants and often proceeds under mild, aqueous conditions.

Flow Chemistry: Transitioning the synthesis to a continuous flow process could enhance safety, improve yield and purity, and allow for easier scalability compared to traditional batch methods.

Catalytic C-H Activation: Direct C-H functionalization methodologies could potentially shorten the synthetic sequence by allowing for the direct installation of the hydroxyl or amino functionalities onto the tetralin scaffold, bypassing the need for pre-functionalized starting materials.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Method | Potential Advantages | Key Challenges | Relevant Precedents |

|---|---|---|---|

| Biocatalysis (e.g., FMOs) | High regioselectivity, mild reaction conditions, reduced waste, sustainability. nih.gov | Enzyme discovery and engineering for specific substrate, optimization of cofactor regeneration. | Enzymatic synthesis of C-8 hydroxyflavonoids. nih.gov |

| Flow Chemistry | Improved process control, enhanced safety, higher throughput, potential for automation. | High initial setup cost, potential for channel clogging with solid byproducts. | Widely used in modern pharmaceutical ingredient synthesis. beilstein-journals.org |

| C-H Activation | Step economy (fewer synthetic steps), reduced generation of stoichiometric byproducts. | Achieving high regioselectivity on the tetralin ring, catalyst cost and sensitivity. | Established methods for functionalization of aromatic systems. |

| Guareschi–Thorpe Condensation Analogs | Potential for building substituted heterocyclic cores in a single step. beilstein-journals.org | Applicability to the specific tetralin system needs to be explored. | Synthesis of 2-pyridones. beilstein-journals.org |

Advanced Spectroscopic Techniques for Real-Time Interaction Monitoring

Understanding the precise dynamics of this compound binding to the 5-HT1A receptor is crucial. While endpoint assays are informative, advanced spectroscopic techniques can provide real-time kinetic and structural data, offering a more complete picture of the molecular interaction. solubilityofthings.commdpi.com

Future studies could leverage:

Surface Plasmon Resonance (SPR): To quantify the on- and off-rates of this compound binding to the 5-HT1A receptor in real-time without the need for labeling. This provides detailed kinetic data (Kon, Koff) that complements affinity data (Kd).

Fluorescence Resonance Energy Transfer (FRET): By labeling the receptor and a competitive ligand, FRET can be used to monitor the displacement of the labeled ligand by this compound, offering a dynamic view of binding in a membrane environment. bath.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as saturation transfer difference (STD) NMR and two-dimensional methods (e.g., HSQC), can identify the specific protons on this compound that are in close contact with the receptor's binding pocket. mdpi.com This provides atomic-level detail about the binding mode.

Table 2: Application of Advanced Spectroscopic Techniques to this compound Studies

| Technique | Information Gained | Experimental Considerations |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (kon, koff), affinity (Kd). | Requires immobilization of purified receptor; membrane protein challenges. |

| Fluorescence Spectroscopy (e.g., FRET) | Real-time binding events in solution or on cells, conformational changes. bath.ac.uk | Requires fluorescent labeling of receptor or ligand, potential for artifacts. |

| Nuclear Magnetic Resonance (NMR) | Atomic-level detail of the ligand-receptor interaction, identification of binding epitope. mdpi.com | Requires large amounts of purified, stable protein; isotopic labeling often necessary. |

| Raman Spectroscopy | Vibrational modes of the ligand upon binding, structural changes without labeling. solubilityofthings.com | Signal can be weak; requires specialized equipment. |

Integration with Omics Technologies for System-Level Biological Impact Assessment

The biological effect of receptor activation extends far beyond the initial signaling event. A systems biology approach, integrating various "omics" technologies, is essential to map the comprehensive cellular and systemic response to this compound. mdpi.commdpi.com This holistic view can uncover novel pathways and off-target effects that are missed by reductionist methods. nih.gov

Future research should integrate:

Transcriptomics (RNA-Seq): To profile all changes in gene expression in a target cell or tissue following treatment with this compound. This can reveal the downstream genetic programs activated by 5-HT1A stimulation.

Proteomics (Mass Spectrometry): To quantify changes in the entire proteome, including post-translational modifications, providing a functional snapshot of the cellular response. frontlinegenomics.com

Metabolomics: To analyze shifts in the cellular metabolome, linking receptor activation to changes in metabolic pathways.

Epigenomics: To investigate whether 5-HT1A activation by this compound leads to changes in DNA methylation or histone modifications, which could have long-term effects on gene expression. frontlinegenomics.com

Table 3: Omics Approaches for Assessing the System-Level Impact of this compound

| Omics Field | Technology | Biological Questions Answered |

|---|---|---|

| Genomics | Next-Generation Sequencing (NGS) | Identifies genetic polymorphisms that may alter response to this compound. frontlinegenomics.com |

| Transcriptomics | RNA-Sequencing | Which genes are up- or down-regulated following 5-HT1A receptor activation? frontiersin.org |

| Proteomics | Mass Spectrometry (LC-MS/MS) | Which proteins change in abundance or modification state? frontlinegenomics.com |

| Metabolomics | NMR, Mass Spectrometry | Which metabolic pathways are altered by this compound treatment? mdpi.com |

Computational Design of Next-Generation this compound Analogs with Enhanced Specificity

While this compound is a potent 5-HT1A agonist, the development of analogs with even greater specificity or tailored properties (e.g., biased agonism) is a key future direction. Computational chemistry and molecular modeling are powerful tools for the rational design of such compounds, accelerating the discovery process and reducing reliance on expensive and time-consuming synthesis and screening. frontiersin.org

Strategies include:

Structure-Based Drug Design: Using the crystal structure or a high-quality homology model of the 5-HT1A receptor, new analogs can be designed in silico to optimize interactions with the binding pocket.

Ligand-Based Drug Design: In the absence of a receptor structure, a library of known 5-HT1A ligands can be used to build a pharmacophore model, which defines the essential features required for binding. This model can then be used to screen virtual compound libraries.

Molecular Dynamics Simulations: These simulations can predict the stability of the ligand-receptor complex and reveal how different analogs might induce distinct receptor conformations, potentially leading to biased signaling.

Table 4: Hypothetical Design of this compound Analogs Using Computational Methods

| Analog ID | Proposed Modification | Design Rationale | Predicted Property |

|---|---|---|---|

| PIP-A1 | Replace N-propyl with cyclopropylmethyl | Increase conformational rigidity | Enhanced binding affinity |

| PIP-A2 | Replace 3'-iodo with 3'-ethynyl | Remove iodine for potential metabolic stability; probe electronic effects | Improved bioavailability |

| PIP-A3 | Introduce fluoro substituent on the tetralin ring | Modulate pKa and membrane permeability | Altered pharmacokinetic profile |

| PIP-A4 | Modify the propenyl linker length | Explore alternative binding poses within the receptor | Potential for biased agonism |

Investigation of this compound in Unexplored Biological or Chemical Systems (Non-Human, Non-Clinical)

The current understanding of this compound's activity is primarily centered on mammalian systems, specifically its effects on intestinal mast cells. physiology.orgnih.govresearchgate.net A significant opportunity exists to explore its function in entirely different biological and chemical contexts to uncover novel activities and mechanisms.

Potential unexplored systems include:

Model Organisms: Investigating the effects of this compound in organisms like Caenorhabditis elegans or Zebrafish (Danio rerio), which have conserved serotonergic signaling pathways, could provide insights into the role of 5-HT1A-like receptors in development, behavior, and neurogenesis.

Plant Biology: Some plants produce and respond to neurochemicals. It could be investigated whether this compound or related compounds, such as 8-hydroxyquinoline (B1678124) which is released by some plant roots wikipedia.org, can interact with plant signaling pathways, potentially influencing growth, development, or stress responses.

Microbial Systems: Exploring the interaction of this compound with microbial receptors or enzymes. This could reveal unexpected anti-microbial or signaling-modulatory effects.

Chemical Sensor Development: The specific binding properties of this compound could be harnessed to develop novel chemosensors or affinity chromatography materials for the detection and purification of 5-HT1A receptors.

Table 5: Potential Unexplored Research Avenues for this compound

| System | Research Question | Rationale |

|---|---|---|

| Zebrafish (Danio rerio) | Does this compound affect neurodevelopment or stress-response behaviors? | The serotonergic system is conserved and plays a key role in these processes in zebrafish. |

| Soil Microbiomes | Does this compound alter the composition or metabolic activity of complex microbial communities? | Structural similarity to quinoline-based compounds known to have antimicrobial properties. wikipedia.org |

| Plant Systems (e.g., Arabidopsis thaliana) | Can this compound influence root growth or stress tolerance? | Plants synthesize and respond to a variety of signaling molecules, including some related to neurotransmitters. wikipedia.org |

| Synthetic Chemistry | Can this compound be used as a chiral ligand or catalyst in asymmetric synthesis? | The molecule possesses defined stereochemistry and functional groups suitable for coordination. |

Addressing Unresolved Questions in this compound's Molecular Interactions and Biochemical Roles

Despite what is known, several fundamental questions about this compound remain. Focused research aimed at these knowledge gaps will be critical for a complete understanding of its function.

Key unresolved questions include:

Signaling Bias: Does this compound exhibit biased agonism at the 5-HT1A receptor? That is, does it preferentially activate certain downstream signaling pathways (e.g., G-protein activation vs. β-arrestin recruitment) over others? This has significant implications for its functional effects.

Modulatory Factors: How do local environmental factors, such as pH and the concentration of divalent cations (e.g., Mg2+, Mn2+), modulate the binding affinity and efficacy of this compound? Studies on related ligands suggest these factors can be significant. nih.gov

Receptor Dimerization: Does the binding of this compound influence the homo- or heterodimerization of the 5-HT1A receptor with other G-protein coupled receptors (GPCRs), and how does this affect the ultimate cellular output?

Full Spectrum of Cellular Targets: Beyond histamine (B1213489) release from mast cells, what is the full range of cellular and physiological responses elicited by this compound in different tissues that express the 5-HT1A receptor, such as the central nervous system?

Structural Basis of Selectivity: What are the precise atomic interactions between this compound and the 5-HT1A receptor that account for its high binding affinity and selectivity? High-resolution structural data (e.g., from cryo-EM) would be invaluable.

Q & A

Q. What is the chemical identification and structural characterization protocol for 8-Hydroxy-pipat?

To confirm the identity of this compound, researchers should:

- Obtain its CAS registry number (159651-91-9) for unambiguous identification .

- Use analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to verify molecular structure.

- Compare spectral data with published reference standards, ensuring purity via HPLC or LC-MS.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Treat this compound as hazardous due to insufficient safety data. Avoid inhalation, skin contact, and ingestion .

- Use personal protective equipment (PPE) including gloves, lab coats, and fume hoods.

- Review the compound’s Safety Data Sheet (SDS) before use and implement institutional biosafety guidelines.

Q. How can researchers design a preliminary study to assess this compound’s receptor binding affinity?

- Apply the PICOT framework to structure the study:

- Population : Specific cell lines or receptor subtypes (e.g., serotonin receptors).

- Intervention : Varying concentrations of this compound.

- Comparison : Control groups (e.g., untreated cells or competitive ligands).

- Outcome : Quantify binding affinity via radioligand assays (e.g., using I-125 isotopes) .

- Time : Short-term exposure (minutes to hours) to measure acute effects.

Q. What are the best practices for synthesizing and purifying this compound derivatives?

- Follow solid-phase peptide synthesis (SPPS) protocols for tryptamine analogs, adjusting protecting groups for hydroxyl moieties.

- Purify intermediates via column chromatography and validate purity using TLC and mass spectrometry.

- Optimize reaction conditions (e.g., pH, temperature) to minimize side products .

Advanced Research Questions

Q. How can contradictory data on this compound’s selectivity for serotonin receptors be resolved?

- Conduct systematic replication studies under standardized conditions (e.g., buffer composition, temperature) .

- Perform meta-analyses of existing data to identify confounding variables (e.g., assay type, receptor subtype variability).

- Use computational modeling (e.g., molecular docking) to predict binding interactions and validate experimentally .

Q. What advanced methodologies are suitable for studying this compound’s pharmacokinetics in vivo?

- Employ LC-MS/MS for high-sensitivity quantification in biological matrices (blood, plasma).